molecular formula C26H43N5 B12753517 1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)- CAS No. 88837-02-9

1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)-

Cat. No.: B12753517
CAS No.: 88837-02-9
M. Wt: 425.7 g/mol
InChI Key: VJNGVQUYCVAWTR-UHFFFAOYSA-N
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Description

1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazol-3-amine derivatives typically involves multi-step reactions, including the formation of the indazole core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indazole ring through cyclization of appropriate precursors.

    Amine Functionalization: Introduction of amine groups through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

1H-Indazol-3-amine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of nitro groups to amines using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

1H-Indazol-3-amine derivatives have been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as anti-cancer, anti-inflammatory, and antimicrobial agents.

    Biological Studies: Investigation of their interactions with biological targets such as enzymes and receptors.

    Industrial Applications: Use as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indazol-3-amine derivatives involves their interaction with specific molecular targets. These compounds may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole derivative with known biological activities.

    1H-Indazol-3-amine: The parent compound without additional functional groups.

    N-(6-(1-piperidinyl)hexyl)-1H-indazole: A related compound with a similar structure.

Uniqueness

1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)- is unique due to its specific functional groups and structural complexity

Properties

CAS No.

88837-02-9

Molecular Formula

C26H43N5

Molecular Weight

425.7 g/mol

IUPAC Name

N-(6-piperidin-1-ylhexyl)-1-(3-piperidin-1-ylpropyl)indazol-3-amine

InChI

InChI=1S/C26H43N5/c1(2-8-17-29-18-9-3-10-19-29)7-16-27-26-24-14-5-6-15-25(24)31(28-26)23-13-22-30-20-11-4-12-21-30/h5-6,14-15H,1-4,7-13,16-23H2,(H,27,28)

InChI Key

VJNGVQUYCVAWTR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCCNC2=NN(C3=CC=CC=C32)CCCN4CCCCC4

Origin of Product

United States

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